4-(4-Methylstyryl)-N,N-diphenylaniline
CAS No.:
Cat. No.: VC17615674
Molecular Formula: C27H23N
Molecular Weight: 361.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H23N |
|---|---|
| Molecular Weight | 361.5 g/mol |
| IUPAC Name | 4-[(E)-2-(4-methylphenyl)ethenyl]-N,N-diphenylaniline |
| Standard InChI | InChI=1S/C27H23N/c1-22-12-14-23(15-13-22)16-17-24-18-20-27(21-19-24)28(25-8-4-2-5-9-25)26-10-6-3-7-11-26/h2-21H,1H3/b17-16+ |
| Standard InChI Key | MYRCFWDMKWIGIT-WUKNDPDISA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
| Canonical SMILES | CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Structural and Chemical Properties
4-(4-Methylstyryl)-N,N-diphenylaniline belongs to the class of styryl-substituted aromatic amines. Its molecular structure integrates a central diphenylamine moiety with a 4-methylstyryl substituent, conferring distinct electronic properties. The extended conjugation system enhances its fluorescence characteristics, making it a candidate for optoelectronic applications. Theoretical calculations using density functional theory (DFT) predict a planar geometry with delocalized π-electrons across the styryl group, which may facilitate charge transfer processes.
Synthesis and Industrial Production
The synthesis of 4-(4-methylstyryl)-N,N-diphenylaniline typically involves a Wittig-Horner reaction between N,N-diphenyl-4-aminobenzaldehyde and a methyl-substituted phosphonium ylide. Optimization studies indicate that yields exceeding 75% can be achieved using dichloromethane as a solvent at 40°C . Industrial-scale production faces challenges in purification due to the compound's propensity for isomerization, necessitating chromatographic separation techniques.
Material Science Applications
The compound's extended π-conjugation system enables applications in organic light-emitting diodes (OLEDs). Photoluminescence studies reveal a Stokes shift of 85 nm with quantum yield Φ = 0.42 in thin-film configurations . When doped into polyvinylcarbazole matrices, it demonstrates stable electroluminescence at 520 nm, suggesting utility in green-emitting display technologies.
Environmental and Toxicological Considerations
Ecotoxicity assessments indicate moderate persistence (DT50 = 45 days) in aqueous environments. While acute toxicity to Daphnia magna is observed at 12 mg/L (48-h LC50), mammalian studies show low oral bioavailability (<5%) in rodent models . These properties warrant caution in industrial disposal practices but suggest favorable pharmacokinetics for therapeutic applications.
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